molecular formula C12H20N2O3 B1444300 Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate CAS No. 1312456-05-5

Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Cat. No. B1444300
M. Wt: 240.3 g/mol
InChI Key: FZDUEORZXQGBEC-UHFFFAOYSA-N
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Description

“Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate” is a chemical compound with the molecular formula C12H20N2O3 . It has an average mass of 240.299 Da and a monoisotopic mass of 240.147400 Da .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H22N2O2/c1-12(2,3)16-11(15)14-9-5-4-6-10(14)8-13-7-9/h9-10,13H,4-8H2,1-3H3 .

Scientific Research Applications

Enantioselective Oxidation Applications

Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate has been utilized in the field of enantioselective oxidation. A study demonstrated its application in the synthesis of chiral 2-endo-substituted 9-oxabispidines, which were used as chiral ligands in the Pd(II)-catalyzed oxidative kinetic resolution of secondary alcohols, achieving high selectivity factors (Breuning et al., 2009).

Synthesis of Peptidomimetic Compounds

This compound has also been involved in the synthesis of constrained peptidomimetics. A notable example is its use in the efficient synthesis of various diastereomers of 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane (Mandal et al., 2005). These peptidomimetics are valuable tools for structure-activity studies in peptide-based drug discovery.

Molecular Structure Studies

Research has also been conducted on the molecular structure of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. This study involved synthesis, single crystal X-ray diffraction analysis, and characterization of the compound's structure, providing insights into its molecular arrangement (Moriguchi et al., 2014).

Application in Heterocyclic Chemistry

The compound has been used in the study of heterocyclic chemistry, specifically in the synthesis and structure investigation of new 3,7-diazabicyclo[3.3.1]nonane derivatives. This research contributes to the understanding of the reaction characteristics and structural formation of these derivatives (Chigorina et al., 2016).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(16)14-8-4-5-9(14)7-13-10(15)6-8/h8-9H,4-7H2,1-3H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUEORZXQGBEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CNC(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

Synthesis routes and methods

Procedure details

Following general N—C coupling procedure 1, 2-chloro-7-cyclopentyl-N-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide was combined with (1R,6S)-tert-butyl 3-(6-aminopyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate which gave (1R,6S)-3-[6-(7-cyclopentyl-6-methylcarbamoyl-7H-pyrrolo[2,3-d]pyrimidin-2-ylamino)-pyridin-3-yl])-4-oxo-3,9-diaza-bicyclo[4.2.1]nonane-9-carboxylic acid tert-butyl ester (200 mg) in 78% yield. MS 575.8 m/z (M+H)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(1R,6S)-tert-butyl 3-(6-aminopyridin-3-yl)-4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate
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Tert-butyl 4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carboxylate

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